molecular formula C9H9BrOS B15239773 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B15239773
M. Wt: 245.14 g/mol
InChI Key: PPEPEUNKMKMWNM-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound featuring a brominated thiophene ring attached to a cyclopropane carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopropane and carbaldehyde functionalities. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the brominated thiophene with a cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, leading to modulation of biological pathways. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of a brominated thiophene ring and a cyclopropane carbaldehyde moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H9BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,6H,3-5H2

InChI Key

PPEPEUNKMKMWNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Br)C=O

Origin of Product

United States

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